

Spectroscopic Profile of 2-Bromo-5-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-nitrotoluene

Cat. No.: B182602

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-nitrotoluene** (CAS No: 7149-70-4), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

- IUPAC Name: 1-Bromo-4-methyl-2-nitrobenzene
- Molecular Formula: $C_7H_6BrNO_2$
- Molecular Weight: 216.03 g/mol [\[1\]](#)[\[2\]](#)
- Exact Mass: 214.95819 Da[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data were obtained for **2-Bromo-5-nitrotoluene** in a deuterated chloroform ($CDCl_3$) solvent.

Proton (1H) NMR Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Bromo-5-nitrotoluene** in CDCl_3 [3]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.10	d	2.6	H-6
7.91	dd	8.7, 2.6	H-4
7.70	d	8.7	H-3
2.51	s	-	-CH ₃

Data corresponds to a 400 MHz spectrum. Assignments are based on established chemical shift principles and coupling patterns for substituted aromatic systems.

Carbon-13 (^{13}C) NMR Spectroscopy

Due to a lack of available experimental data for this specific isomer, the following table presents predicted chemical shifts for the carbon atoms in **2-Bromo-5-nitrotoluene**. These predictions are based on standard chemical shift increments for substituted benzene rings. Aromatic carbons typically appear in the 110-160 ppm range.[4][5][6]

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Bromo-5-nitrotoluene**

Predicted Chemical Shift (δ) ppm	Assignment
~148	C-5 (C-NO ₂)
~141	C-1 (C-CH ₃)
~135	C-3
~128	C-6
~125	C-4
~118	C-2 (C-Br)
~20	-CH ₃

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific experimental spectrum for **2-Bromo-5-nitrotoluene** is not readily available, the expected characteristic absorption bands can be predicted based on its structure.

Table 3: Characteristic IR Absorption Bands for **2-Bromo-5-nitrotoluene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2950 - 2850	C-H Stretch	-CH ₃ (Methyl)
1600 - 1585	C=C Stretch (in-ring)	Aromatic
1550 - 1475	N-O Asymmetric Stretch	Nitro (-NO ₂)[7]
1500 - 1400	C=C Stretch (in-ring)	Aromatic[8]
1360 - 1290	N-O Symmetric Stretch	Nitro (-NO ₂)[7]
~1050	C-Br Stretch	Aryl Bromide
900 - 675	C-H Out-of-plane Bend	Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique for this type of analysis.

Table 4: Predicted Mass Spectrometry Data (EI-MS) for **2-Bromo-5-nitrotoluene**

m/z Value	Ion Description	Notes
215/217	[M] ⁺ (Molecular Ion)	The characteristic 1:1 intensity ratio for the M ⁺ and M+2 peaks is due to the natural abundance of the ⁷⁹ Br and ⁸¹ Br isotopes. [9]
185/187	[M - NO] ⁺	Loss of nitric oxide (30 Da).
169/171	[M - NO ₂] ⁺	A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da). [10]
136	[M - Br] ⁺	Loss of the bromine radical.
90	[M - Br - NO ₂] ⁺ or [C ₇ H ₆] ⁺	Represents the toluene fragment after loss of both substituents.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Bromo-5-nitrotoluene** is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- Instrumentation: The solution is transferred to a 5 mm NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy (KBr Pellet Method)

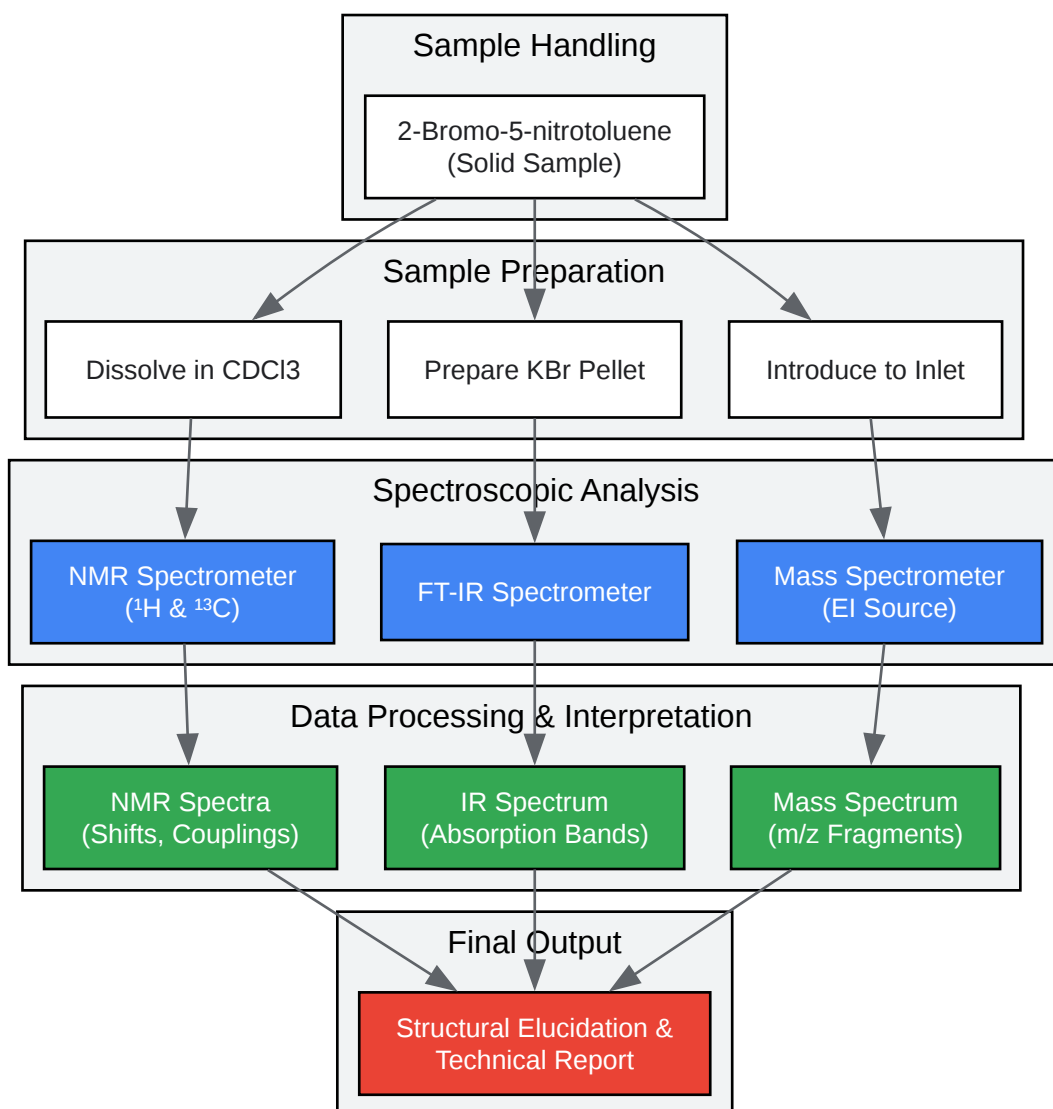
- Sample Preparation: 1-2 mg of solid **2-Bromo-5-nitrotoluene** is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: The mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization)

- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating under high vacuum.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[10]
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-5-nitrotoluene** is outlined below.



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Caption: General workflow for spectroscopic analysis of **2-Bromo-5-nitrotoluene**.

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